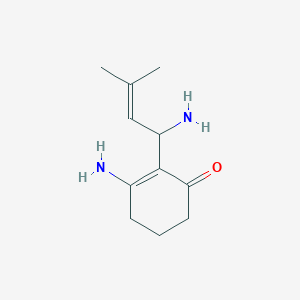

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₁H₁₈N₂O. It is characterized by the presence of an amino group and a cyclohexenone ring, making it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexenone with an appropriate amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Amino-3-methyl-1-butyne: This compound shares a similar amino group but differs in its alkyne structure.

4-Amino-2-methylbut-2-en-1-ol: This compound has a similar amino and methylbutenyl group but differs in its alcohol functionality.

3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine: This compound shares the methylbutenyl group but has a purine ring structure.

Uniqueness

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one is unique due to its cyclohexenone ring combined with the amino and methylbutenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

3-Amino-2-(1-amino-3-methylbut-2-en-1-yl)cyclohex-2-en-1-one, also known as a cyclohexenone derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

The molecular formula of this compound is C11H18N2O. The compound features a cyclohexene ring, an amino group, and a side chain that may influence its biological activity. The structural characteristics are crucial for understanding its mechanism of action and potential therapeutic effects.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study demonstrated that related compounds caused G2/M phase arrest in A549 lung cancer cells, suggesting a mechanism of action that could be explored further for therapeutic applications against cancer .

The proposed mechanism by which these compounds exert their biological effects includes:

- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, particularly G2/M, which is critical for halting the proliferation of cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death, thereby reducing tumor growth.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer metabolism or signaling pathways, although specific targets for this compound have yet to be fully elucidated.

Case Studies

Several studies have explored the biological activity of related compounds:

These studies highlight the importance of structure-activity relationship (SAR) analyses in identifying effective derivatives and understanding their mechanisms.

Future Directions

The exploration of this compound could lead to the development of novel anticancer agents. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- Derivatives Synthesis : Developing and testing new derivatives to enhance potency and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the cyclohexenone core in this compound?

The cyclohexenone core can be synthesized via aldol condensation or Michael addition (common for α,β-unsaturated ketones). For example:

- Michael Addition : React cyclohex-2-en-1-one with a primary amine (e.g., 1-amino-3-methylbut-2-en-1-yl) in THF under basic conditions. This forms the enamine side chain regioselectively .

- Aldol Condensation : Use a base (e.g., LDA) to deprotonate the α-position, followed by reaction with a carbonyl electrophile to extend conjugation .

Table 1: Typical Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Michael Addition | Amine, THF, RT, 12–24 h | 60–85% | |

| Aldol Condensation | LDA, −78°C, carbonyl electrophile | 45–70% |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and tautomerism (e.g., enamine vs. imine forms). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclohexenone ring .

- X-ray Crystallography : SHELXL refinement (via SHELX software suite) resolves absolute configuration and hydrogen-bonding networks, critical for amino/enamine tautomer analysis .

- HRMS : Confirms molecular formula, especially for labile enamine groups prone to degradation .

Advanced Research Questions

Q. How can researchers address conflicting data between computational models and experimental observations in tautomerism studies?

Discrepancies often arise from solvent effects or protonation states not modeled in silico. Methodological steps:

- Validate computational parameters (e.g., include explicit solvent molecules in DFT calculations).

- Compare experimental pKa values (from potentiometric titration) with computed proton affinities.

- Use hybrid QM/MM simulations to account for dynamic solvent interactions, as demonstrated in studies of similar enaminones .

Q. What strategies optimize regioselectivity in functionalizing the amino groups?

- Steric Control : Protect the cyclohexenone carbonyl with a TBS group to direct alkylation to the less hindered amino group.

- Electronic Control : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to favor attack at the more nucleophilic primary amine.

- Case Study : In related amino-cyclohexenones, TBS protection increased mono-alkylation yields from 50% to >80% .

Q. How to resolve ambiguities in X-ray data caused by dynamic disorder in the 3-methylbut-2-en-1-yl side chain?

- Apply TWIN/BASF commands in SHELXL to model rotational disorder.

- Collect high-resolution data (<1.0 Å) and use restrained refinement of thermal parameters.

- Reference: This approach resolved similar disorder in terpenoid ketones with flexible isoprenoid chains .

Q. Data Contradiction Analysis

Q. How to reconcile inconsistent NMR and X-ray results regarding tautomeric equilibrium?

- NMR detects solution-phase equilibria (e.g., enamine:imine = 7:3), while X-ray captures the solid-state dominant form.

- Method: Perform variable-temperature NMR to quantify tautomer ratios. Compare with DFT-calculated energy barriers (e.g., B3LYP/6-311+G(d,p)).

- Example: In 3-anilino-cyclohexenones, X-ray showed enamine dominance, while NMR revealed dynamic equilibrium .

Q. Experimental Design Considerations

Q. What catalytic systems enhance enantioselectivity in asymmetric synthesis?

Properties

CAS No. |

918428-18-9 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-amino-2-(1-amino-3-methylbut-2-enyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C11H18N2O/c1-7(2)6-9(13)11-8(12)4-3-5-10(11)14/h6,9H,3-5,12-13H2,1-2H3 |

InChI Key |

XLGGDBBUUNAMTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(C1=C(CCCC1=O)N)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.